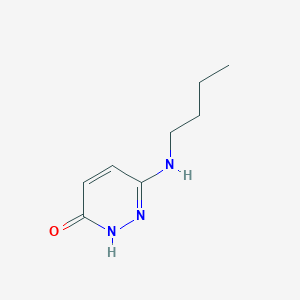
6-(Butylamino)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Butylamino)pyridazin-3(2H)-one” is a chemical compound that belongs to the class of pyridazinones . Pyridazinones are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazinones, such as “6-(Butylamino)pyridazin-3(2H)-one”, can be achieved through a simple, two-step process. This process starts from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines . The intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones obtained in this way are used in a Horner–Wadsworth–Emmons olefination of aldehydes to give a variety of disubstituted pyridazin-3(2H)-ones .Chemical Reactions Analysis
Pyridazinones can undergo various chemical reactions. For instance, an unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Wissenschaftliche Forschungsanwendungen
Pharmacology: Antihypertensive Agents
Pyridazinone derivatives have been studied for their potential as antihypertensive agents . The butylamino group attached to the pyridazinone core could enhance the compound’s ability to modulate blood pressure by acting on specific receptors or enzymes involved in the cardiovascular system .
Anti-inflammatory Applications
The anti-inflammatory properties of pyridazinone compounds make them candidates for treating inflammatory conditions6-(Butylamino)pyridazin-3(2H)-one could be utilized in developing new anti-inflammatory medications, possibly targeting cytokine pathways or other inflammatory mediators .
Anticancer Research
In the realm of oncology, pyridazinone derivatives exhibit anticancer activities. Research into 6-(Butylamino)pyridazin-3(2H)-one may focus on its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .
Antibacterial and Antifungal Agents
The compound’s structure suggests potential use as an antibacterial or antifungal agent. Studies could explore its efficacy against a range of pathogenic bacteria and fungi, possibly by disrupting cell wall synthesis or interfering with essential enzymes .
Analgesic Properties
Pyridazinones are known for their analgesic effects6-(Butylamino)pyridazin-3(2H)-one could be investigated for its pain-relieving properties, which might involve the modulation of nociceptive pathways or interaction with pain receptors .
Agriculture: Insecticide and Herbicide Activity
This compound also shows promise in agriculture as an insecticide or herbicide. Its application could be in controlling pest populations or inhibiting weed growth, contributing to crop protection strategies .
Synthesis of Functionalized Pyridazines
The compound can serve as a precursor for synthesizing various functionalized pyridazines, which are valuable in medicinal chemistry for creating new drug molecules with enhanced therapeutic properties .
Material Science: Organic Semiconductors
Lastly, the electronic properties of pyridazinone derivatives could be harnessed in material science, particularly in the development of organic semiconductors for use in electronic devices .
Eigenschaften
IUPAC Name |
3-(butylamino)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-3-6-9-7-4-5-8(12)11-10-7/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQPUKHWGKSPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40533943 |
Source


|
| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butylamino)pyridazin-3(2H)-one | |
CAS RN |
88259-82-9 |
Source


|
| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)





